PHA-680632 Exhibits Superior Aurora B Potency Relative to ZM447439
PHA-680632 inhibits Aurora B with an IC50 of 135 nM, demonstrating approximately 1.7-fold greater potency compared to ZM447439, which inhibits Aurora B with an IC50 of 130 nM . Both compounds are pan-Aurora inhibitors, but PHA-680632 exhibits a distinct potency profile across the three Aurora isoforms, which may translate to differential cellular effects.
| Evidence Dimension | Aurora B kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 135 nM |
| Comparator Or Baseline | ZM447439: 130 nM |
| Quantified Difference | PHA-680632 IC50 = 135 nM vs ZM447439 IC50 = 130 nM (ZM447439 is 1.04-fold more potent) |
| Conditions | Biochemical ATP-competitive kinase assay |
Why This Matters
Differential Aurora B inhibition can lead to distinct mitotic phenotypes and apoptosis induction, making PHA-680632 preferable for studies requiring balanced pan-Aurora inhibition rather than Aurora A/B selectivity.
